molecular formula C22H29NO4S B12616067 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate CAS No. 918943-77-8

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate

Cat. No.: B12616067
CAS No.: 918943-77-8
M. Wt: 403.5 g/mol
InChI Key: HQXABQAIAJDUQR-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate is a chemical compound with a complex structure that includes a benzoate ester and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with octylamine to form the sulfonamide intermediate. This intermediate is then reacted with benzoic acid or its derivatives to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions. The benzoate ester group may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzene-1-sulfonyl)amino]octyl benzoate
  • 2-[(4-Fluorobenzene-1-sulfonyl)amino]octyl benzoate
  • 2-[(4-Methoxybenzene-1-sulfonyl)amino]octyl benzoate

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

CAS No.

918943-77-8

Molecular Formula

C22H29NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]octyl benzoate

InChI

InChI=1S/C22H29NO4S/c1-3-4-5-9-12-20(17-27-22(24)19-10-7-6-8-11-19)23-28(25,26)21-15-13-18(2)14-16-21/h6-8,10-11,13-16,20,23H,3-5,9,12,17H2,1-2H3

InChI Key

HQXABQAIAJDUQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(COC(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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